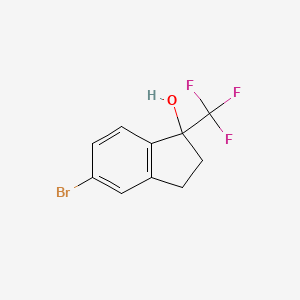

5-Bromo-1-(trifluoromethyl)-1-indanol

Description

Properties

Molecular Formula |

C10H8BrF3O |

|---|---|

Molecular Weight |

281.07 g/mol |

IUPAC Name |

5-bromo-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C10H8BrF3O/c11-7-1-2-8-6(5-7)3-4-9(8,15)10(12,13)14/h1-2,5,15H,3-4H2 |

InChI Key |

CILBEEZWDMMPNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)Br)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-1-(trifluoromethyl)-1-indanol typically involves the following key stages:

- Construction of the Indanone Core

- Introduction of the Trifluoromethyl Group

- Bromination at the 5-Position

- Reduction of the Indanone to Indanol

Each step requires specific reagents and conditions to optimize yield and selectivity.

Synthesis of 5-Trifluoromethyl-1-indanone (Key Intermediate)

The preparation of the trifluoromethylated indanone intermediate is critical. According to patent CN101293820B, an industrially scalable method involves:

- Starting from m-trifluoromethyl benzaldehyde , which undergoes a Knoevenagel condensation with malonic acid in the presence of pyridine or piperidine catalyst at reflux (~100 °C) to form m-trifluoromethyl cinnamic acid .

- Subsequent hydrogenation of the cinnamic acid using palladium on carbon (Pd/C) or palladium hydroxide on carbon catalyst under mild conditions (room temperature, 40 psi) yields m-trifluoromethyl phenylpropionic acid .

- Intramolecular Friedel–Crafts acylation of the phenylpropionic acid using trifluoromethanesulfonic acid at low temperatures (-20 °C to 90 °C) closes the ring to form 5-trifluoromethyl-1-indanone with yields reported around 21.8% to scalable quantities (see Table 1).

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Knoevenagel condensation | Pyridine/piperidine, reflux 100 °C | High (not specified) | Forms m-trifluoromethyl cinnamic acid |

| 2 | Hydrogenation | Pd/C or Pd(OH)₂/C, MeOH, 40 psi, RT | High | Produces m-trifluoromethyl phenylpropionic acid |

| 3 | Intramolecular Friedel–Crafts acylation | TfOH, -20 °C to 90 °C | ~22% (lab scale) | Forms 5-trifluoromethyl-1-indanone |

Table 1: Key steps in the synthesis of 5-trifluoromethyl-1-indanone

Bromination at the 5-Position

While direct literature on bromination of 5-trifluoromethyl-1-indanone to yield 5-bromo derivatives is scarce, analogies from related 5-bromo-1-indanone syntheses suggest:

- Bromination typically employs electrophilic aromatic substitution using bromine sources such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- For 5-bromo-1-indanone, Friedel–Crafts acylation of 3-(3-bromophenyl)propionic acid with chlorosulfonic acid is a reported route. By analogy, bromination of the trifluoromethylated indanone might be achieved either before or after ring closure, depending on stability and regioselectivity.

Reduction of 5-Bromo-1-indanone to 5-Bromo-1-indanol

Reduction of the ketone group to the corresponding secondary alcohol is a well-established transformation:

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo-1-indanone | Sodium borohydride (NaBH₄), methanol, 20 °C | 5-Bromo-1-indanol | >95% |

- Sodium borohydride selectively reduces the ketone without affecting the bromine substituent.

- Catalytic hydrogenation methods (e.g., H₂ with Raney Ni) can also be used for related transformations but are less common for selective ketone reduction without affecting halogen substituents.

Alternative Synthetic Routes and Catalysts

- Meldrum’s acid derivatives have been used for intramolecular Friedel–Crafts acylation to synthesize 1-indanones with various substitutions, catalyzed by metal triflates such as scandium triflate (Sc(OTf)₃). This method offers functional group tolerance and moderate to good yields (13–86%) and may be adaptable for trifluoromethyl and bromo-substituted substrates.

- NbCl₅-induced Friedel–Crafts reaction is another modern approach for indanone synthesis, providing yields up to 78% depending on substrates.

Summary Table of Preparation Methods

| Step | Method | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Knoevenagel condensation | m-Trifluoromethyl benzaldehyde + malonic acid | Pyridine or piperidine | Reflux 100 °C | High | Industrially scalable |

| Hydrogenation | m-Trifluoromethyl cinnamic acid | Pd/C or Pd(OH)₂/C | RT, 40 psi H₂ | High | Mild conditions |

| Intramolecular Friedel–Crafts acylation | m-Trifluoromethyl phenylpropionic acid | Trifluoromethanesulfonic acid | -20 °C to 90 °C | ~22% (lab scale) | Ring closure |

| Bromination | Indanone intermediate | NBS or Br₂ | Controlled temp | Not specified | Electrophilic aromatic substitution |

| Reduction | 5-Bromo-1-indanone | NaBH₄ (methanol) | 20 °C | >95% | Selective ketone reduction |

Mechanistic Insights and Reaction Optimization

- The Knoevenagel condensation step benefits from the use of organic bases (pyridine/piperidine) to facilitate condensation and avoid side reactions.

- Hydrogenation catalysts need to be carefully chosen to avoid dehalogenation or reduction of the trifluoromethyl group.

- The intramolecular Friedel–Crafts acylation with trifluoromethanesulfonic acid is sensitive to temperature; maintaining low temperatures (-20 °C) initially helps control reaction rate and selectivity.

- Bromination requires regioselective control to avoid polybromination or substitution at undesired positions.

- Reduction with NaBH₄ is preferred for its mildness and selectivity, preserving sensitive substituents.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-(trifluoromethyl)-1-indanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine or trifluoromethyl groups to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a wide range of indole derivatives with different functional groups.

Scientific Research Applications

5-Bromo-1-(trifluoromethyl)-1-indanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-1-(trifluoromethyl)-1-indanol with structurally related indanol derivatives, brominated heterocycles, and trifluoromethyl-containing analogs. Key differences in physicochemical properties, reactivity, and chromatographic behavior are highlighted.

1-Indanol

- Structure : Lacks bromine and trifluoromethyl substituents.

- Physicochemical Properties: Exhibits axial and equatorial conformations due to the indane ring. OH stretching wavenumber in IR: 3650 cm⁻¹ (axial) and 3627 cm⁻¹ (equatorial) .

- Chromatographic Behavior: Retained strongly on TPP columns due to π–π interactions with its aromatic ring, eluting later than linear alcohols like n-decanol .

- Comparison: The addition of Br and CF₃ groups in this compound increases molecular weight (~307 g/mol vs. 134 g/mol for 1-indanol) and polarity, likely enhancing retention in chromatography. The CF₃ group may further stabilize the equatorial conformation via steric or electronic effects .

5-Bromo-3-isopropyl-1-methyl-1H-indazole

- Structure : Brominated indazole with isopropyl and methyl substituents (CAS 1781342-16-2) .

- Physicochemical Properties: Molecular weight: 253.14 g/mol. Melting point: Not reported, but similar brominated indazoles exhibit melting points ~130–140°C .

- Reactivity: Bromine at the 5-position may undergo Suzuki coupling or nucleophilic substitution, similar to the target compound. However, the indazole core and methyl/isopropyl groups reduce conformational flexibility compared to indanol derivatives .

- Comparison: The indazole scaffold differs significantly from indanol in electronic structure and hydrogen-bonding capacity. The trifluoromethyl group in the target compound introduces stronger electron-withdrawing effects than methyl/isopropyl groups, altering solubility and reactivity .

5-Bromo-2-trifluoroacetyl-1-indanone

- Physicochemical Properties :

- Molecular weight: 307.06 g/mol.

- Key functional groups: Ketone (reacts with nucleophiles) and trifluoroacetyl (highly electron-withdrawing).

- Comparison: The ketone group increases electrophilicity compared to the hydroxyl group in this compound.

DL-Menthol and Nerol

- Structure: Cyclic terpene alcohols (menthol) and acyclic monoterpenols (nerol).

- Chromatographic Behavior: On TPP columns, cyclic alcohols like DL-menthol elute later than linear alcohols due to π–π interactions. 1-Indanol, with its aromatic ring, is retained even more strongly .

- Comparison: this compound’s aromatic ring and substituents would likely result in longer retention times than menthol or nerol, making it separable via TPP columns .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound* | C₁₀H₈BrF₃O | ~289 | Br (5-position), CF₃ (1-position) | High polarity, strong π–π interactions |

| 1-Indanol | C₉H₁₀O | 134.18 | None | Axial/equatorial conformational flexibility |

| 5-Bromo-3-isopropyl-1-methyl-1H-indazole | C₁₁H₁₃BrN₂ | 253.14 | Br, isopropyl, methyl | Rigid indazole core |

| 5-Bromo-2-trifluoroacetyl-1-indanone | C₁₁H₆BrF₃O₂ | 307.06 | Br, trifluoroacetyl | Electrophilic ketone group |

*Estimated properties based on structural analogs.

Table 2: Chromatographic Retention Comparison (TPP Column)

| Compound | Retention Behavior | Elution Order vs. n-Decanol |

|---|---|---|

| 1-Indanol | Strong retention (cyclic + aromatic) | Later |

| DL-Menthol | Moderate retention (cyclic aliphatic) | Later than n-decanol |

| This compound* | Expected strongest retention | Latest |

Research Findings and Implications

- Applications : The CF₃ group enhances metabolic stability and bioavailability in pharmaceuticals, while bromine enables cross-coupling reactions for further derivatization .

- Conformational Analysis: The equatorial conformation of 1-indanol is stabilized by aromatic interactions; this effect may be amplified in the target compound due to the CF₃ group’s steric demand .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-1-(trifluoromethyl)-1-indanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step electrophilic aromatic substitution or functional group interconversion. A common approach involves bromination of a pre-functionalized indanol scaffold using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in dichloromethane or DMF. The trifluoromethyl group is often introduced via Ullmann coupling or radical trifluoromethylation, requiring catalysts such as CuI and ligands like 1,10-phenanthroline. Yields (20–40%) are highly sensitive to solvent polarity and reaction time, with prolonged heating leading to decomposition . Purification involves flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR : Distinct signals for the indanol hydroxyl proton (δ 2.5–3.5 ppm, broad) and aromatic protons (δ 7.0–7.8 ppm, multiplet). The trifluoromethyl group causes splitting in adjacent protons due to coupling (³J~8 Hz) .

- ¹³C NMR : The CF₃ group appears as a quartet (δ ~120 ppm, ¹JCF ≈ 270 Hz). Bromine induces deshielding in adjacent carbons (δ 125–135 ppm) .

- IR : Strong O-H stretch near 3600 cm⁻¹ (broad) and C-F stretches at 1100–1250 cm⁻¹ .

- MS : Molecular ion [M+H]⁺ expected at m/z 281 (isotopic pattern confirms bromine) .

Q. What are the primary research applications of this compound in medicinal chemistry and material science?

- Methodological Answer :

- Medicinal Chemistry : The compound serves as a scaffold for enzyme inhibitors (e.g., kinase or protease inhibitors) due to its electrophilic bromine and lipophilic CF₃ group, which enhance target binding. It is also explored in antimicrobial studies, where halogenation improves membrane penetration .

- Material Science : Used in synthesizing fluorinated polymers or liquid crystals, where the CF₃ group improves thermal stability and dielectric properties .

Advanced Research Questions

Q. How does the conformational equilibrium of this compound between axial and equatorial forms affect its chemical reactivity and biological interactions?

- Methodological Answer : The equatorial conformation is thermodynamically favored (ΔG ≈ 2 kJ/mol) due to reduced steric clash between the CF₃ group and the indanol ring. This preference is confirmed via low-temperature NMR and IR spectroscopy (OH stretch at 3627 cm⁻¹ for equatorial vs. 3650 cm⁻¹ for axial). The equatorial form exhibits higher reactivity in SNAr reactions, as the hydroxyl group’s orientation facilitates deprotonation and nucleophilic attack . In biological systems, the equatorial conformation enhances binding to hydrophobic enzyme pockets, as demonstrated in molecular docking studies .

Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic substitution versus oxidation reactions?

- Methodological Answer :

- Nucleophilic Substitution : Bromine undergoes SNAr displacement with amines (e.g., pyrrolidine) in DMF at 80°C, facilitated by electron-withdrawing CF₃ groups. The reaction follows second-order kinetics, with rate constants dependent on the nucleophile’s basicity .

- Oxidation : Under Jones reagent conditions, the indanol hydroxyl group oxidizes to a ketone. Competing pathways (e.g., over-oxidation to carboxylic acids) are mitigated by controlling reaction time (<2 hours) and temperature (0–5°C). Computational DFT studies suggest the CF₃ group stabilizes the transition state via inductive effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays vs. antimicrobial tests) often arise from assay-specific conditions (e.g., pH, serum proteins). To reconcile

Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Validate Target Engagement : Employ SPR or ITC to measure direct binding affinities, bypassing cellular variability .

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 6-Bromo-1-(trifluoromethyl)-1-indanol) to identify trends in substituent effects .

Q. What computational chemistry approaches are validated for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) models accurately predict electrostatic potentials (ESP), identifying electrophilic regions near bromine and the CF₃ group .

- MD Simulations : GROMACS simulations (OPLS-AA force field) model solvation effects, showing preferential binding of the equatorial conformer to lipid bilayers .

- QSPR Models : Correlate Hammett σ values of substituents with reaction rates to design derivatives with tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.